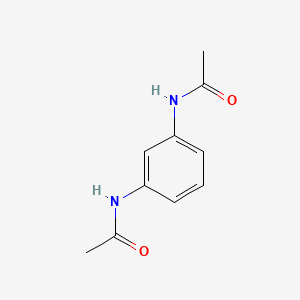

N,N'-(1,3-Phenylene)diacetamide

Description

The exact mass of the compound 1,3-Bisacetamidobenzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62829. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(3-acetamidophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-7(13)11-9-4-3-5-10(6-9)12-8(2)14/h3-6H,1-2H3,(H,11,13)(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQVKNKXDSWRQJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10145451 | |

| Record name | Acetamide, N,N'-m-phenylenebis- (6CI,7CI,8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10145451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10268-78-7 | |

| Record name | N,N′-1,3-Phenylenebis[acetamide] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10268-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Phenylenediacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010268787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10268-78-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62829 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 10268-78-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7204 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N,N'-m-phenylenebis- (6CI,7CI,8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10145451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-(m-phenylene)di(acetamide) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.541 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-PHENYLENEDIACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I720DIF1VX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N,N'-(1,3-Phenylene)diacetamide CAS number and properties

An In-Depth Technical Guide to N,N'-(1,3-Phenylene)diacetamide

Introduction

This compound, identified by the CAS Number 10268-78-7 , is an aromatic diamide that serves as a valuable chemical intermediate in various fields of organic synthesis.[1][2][3] Also known by its synonym, 1,3-Bisacetamidobenzene, its structure features a central benzene ring with two acetamide groups positioned in a meta-orientation.[1] This arrangement provides chemical stability and specific steric and electronic properties that can be leveraged in the synthesis of more complex molecules. This guide, designed for researchers and drug development professionals, offers a comprehensive overview of its properties, a detailed synthesis protocol with mechanistic insights, potential applications, and essential safety information.

Compound Identification and Physicochemical Properties

Accurate identification and understanding of a compound's physical and chemical properties are foundational to its successful application in a research setting.

Key Identifiers:

-

Molecular Formula: C₁₀H₁₂N₂O₂[1]

-

Molecular Weight: 192.21 g/mol [1]

-

Synonyms: 1,3-Bisacetamidobenzene, N,N'-Diacetyl-m-phenylenediamine[1][3]

Physicochemical Data Summary

The following table summarizes the key computed and experimental properties of this compound, providing a quick reference for experimental planning.

| Property | Value | Source |

| Molecular Weight | 192.21 g/mol | [1] |

| Purity | ≥98% (Typical Commercial Grade) | [1] |

| Topological Polar Surface Area (TPSA) | 58.2 Ų | [1] |

| LogP (Octanol-Water Partition Coefficient) | 1.6034 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Rotatable Bonds | 2 | [1] |

Synthesis Protocol and Mechanistic Rationale

The most direct and common method for preparing this compound is through the diacetylation of m-phenylenediamine. This process involves the nucleophilic attack of the amine groups on the electrophilic carbonyl carbon of an acetylating agent.

Experimental Protocol: Synthesis via Diacetylation

This protocol describes the synthesis from m-phenylenediamine and acetic anhydride.

Materials:

-

m-Phenylenediamine

-

Acetic Anhydride

-

Glacial Acetic Acid (as solvent)

-

Deionized Water

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Buchner funnel and filter paper

Procedure:

-

Dissolution: In a round-bottom flask, dissolve m-phenylenediamine in a minimal amount of glacial acetic acid with gentle stirring. The acid serves as a solvent and can also protonate the highly reactive amine, moderating its reactivity slightly.

-

Addition of Acetylating Agent: While stirring the solution, slowly add a stoichiometric excess (approximately 2.2 equivalents) of acetic anhydride. The addition should be controlled to manage the exothermic nature of the reaction.

-

Reaction: Heat the mixture to a gentle reflux (around 100-110 °C) for 1-2 hours. The elevated temperature ensures the reaction goes to completion, forming the diamide.

-

Precipitation: After the reflux period, cool the reaction mixture to room temperature and then pour it slowly into a beaker of cold deionized water while stirring vigorously. The product, being insoluble in water, will precipitate out as a solid.

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with copious amounts of cold deionized water to remove any unreacted starting materials and acetic acid byproduct.

-

Drying: Dry the purified this compound, preferably in a vacuum oven at a moderate temperature (e.g., 60-70 °C), until a constant weight is achieved.

Applications in Research and Drug Development

While not a drug itself, this compound functions as a critical building block and a protected form of a reactive diamine, making it relevant in several research contexts.

A. Precursor for Monomer Synthesis

Aromatic diamines are essential monomers for high-performance polymers like aramids. However, free diamines can be unstable or overly reactive. This compound serves as a stable, storable precursor to 1,3-phenylenediamine. The acetyl groups can be removed through hydrolysis, typically under acidic or basic conditions, to liberate the free diamine just before its use in polymerization or other sensitive reactions. This strategy is analogous to the hydrolysis of the ortho-isomer, N,N'-(1,2-Phenylene)diacetamide, to produce o-phenylenediamine for poly(o-phenylene terephthalamide) synthesis.[4]

B. Building Block in Medicinal Chemistry

The N-phenylacetamide scaffold is a recurring motif in pharmacologically active molecules. For instance, various N-phenylacetamide-based sulfonamides have been synthesized and investigated as potent inhibitors of human carbonic anhydrase isoforms, some of which are associated with tumors.[5] this compound provides a platform where the two acetamide groups can be differentially functionalized or one can be removed to allow for the construction of more complex molecular architectures. Its structure allows for the introduction of pharmacophores at defined vectors from the central aromatic ring, making it a useful starting point for library synthesis in drug discovery campaigns.

Safety, Handling, and Storage

Adherence to proper safety protocols is crucial when working with any chemical reagent.

Hazard Identification:

-

GHS Pictogram: GHS07 (Exclamation Mark)[1]

-

Signal Word: Warning[1]

-

Hazard Statement: H302 - Harmful if swallowed.[1]

Handling and Personal Protective Equipment (PPE):

-

Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

-

Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid generating dust during handling and weighing.

-

Wash hands thoroughly after handling the compound.

Storage:

-

For optimal stability, the compound should be stored in a tightly sealed container in a refrigerator at 2-8°C.[1][3]

-

Keep in a dry environment to prevent potential hydrolysis.

Conclusion

This compound is more than a simple organic compound; it is a versatile and stable intermediate with clear utility in materials science and medicinal chemistry. Its value lies in its function as a protected diamine, allowing for controlled and strategic synthetic manipulations. By understanding its properties, synthesis, and safe handling as detailed in this guide, researchers can effectively integrate this building block into their discovery and development workflows.

References

-

N,N'-(1,3-Phenylene)bis(N-acetylacetamide) - PubChem. National Center for Biotechnology Information. [Link]

-

N,N'-(1,2-Phenylene)diacetamide Information. LookChem. [Link]

-

N,N'-(2-Nitro-1,3-phenylene)diacetamide - PubChem. National Center for Biotechnology Information. [Link]

-

This compound CAS 10268-78-7. Pharmaffiliates. [Link]

-

N,N'-(4-methyl-1,2-phenylene)diacetamide - PubChem. National Center for Biotechnology Information. [Link]

-

Synthesis and Antimicrobial Evaluation of N,N'-(4-Nitro-1,2-phenylene)diamide Derivatives. ResearchGate. [Link]

-

Safety Data Sheet: N,N-Diethyl-p-phenylenediamine sulfate. Chemos GmbH & Co.KG. [Link]

-

Material Safety Data Sheet - Diacetamide, 98%. Cole-Parmer. [Link]

-

Technological Uses of Thioketal in Drug Delivery Systems. Encyclopedia.pub. [Link]

-

Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. National Institutes of Health (NIH). [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 10268-78-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

N,N'-(1,3-Phenylene)diacetamide: A Technical Guide for Synthetic and Medicinal Chemistry

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N,N'-(1,3-Phenylene)diacetamide is a symmetrical aromatic diamide that serves as a crucial building block in organic synthesis and materials science. Characterized by its stable 1,3-disubstituted benzene core flanked by two acetamide groups, this compound offers a rigid yet versatile scaffold for the construction of more complex molecular architectures. Its primary utility lies in its role as a precursor to meta-phenylenediamines under hydrolysis conditions or as a monomer in the synthesis of specialized polymers. This guide provides a comprehensive overview of its chemical properties, a validated synthesis protocol rooted in fundamental acylation principles, key applications in research, and essential safety protocols for its handling and use.

Core Molecular Attributes and Physicochemical Properties

This compound, also known by its synonyms 1,3-Bisacetamidobenzene and N,N'-Diacetyl-m-phenylenediamine, is a fine chemical intermediate.[1][2] Its foundational properties are summarized below.

Table 1: Physicochemical and Computational Data for this compound

| Property | Value | Source(s) |

| CAS Number | 10268-78-7 | [1][3] |

| Molecular Formula | C₁₀H₁₂N₂O₂ | [1] |

| Molecular Weight | 192.21 g/mol | [1] |

| Purity | Typically ≥98% | [1] |

| Topological Polar Surface Area (TPSA) | 58.2 Ų | [1] |

| LogP (calculated) | 1.6034 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Rotatable Bonds | 2 | [1] |

| Melting Point | Data not readily available for the 1,3-isomer. The related 1,4-isomer melts at 204 °C.[4] | N/A |

Synthesis and Mechanistic Rationale

The synthesis of this compound is most commonly achieved through the diacylation of 1,3-phenylenediamine (also known as m-phenylenediamine). This reaction is a classic example of nucleophilic acyl substitution.

Underlying Mechanism: Nucleophilic Acyl Substitution

The lone pair of electrons on the nitrogen atom of the amine group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent (e.g., acetic anhydride). The tetrahedral intermediate formed then collapses, eliminating a leaving group (acetate ion) to form the stable amide bond. As there are two amine groups on the starting material, the reaction proceeds twice to yield the final di-substituted product. The use of a base is often unnecessary when using a highly reactive acylating agent like acetic anhydride, as the diamine itself is basic; however, a non-nucleophilic base can be used to scavenge the acidic byproduct (acetic acid) and drive the reaction to completion.

Synthesis Workflow Diagram

The logical flow of the synthesis from reactants to the purified product is illustrated below.

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a robust method for synthesizing this compound. It is designed to be self-validating through clear checkpoints and purification steps.

Materials:

-

1,3-Phenylenediamine (1.0 eq)

-

Acetic Anhydride (2.1-2.5 eq)

-

Glacial Acetic Acid (as solvent)

-

Ethanol

-

Deionized Water

-

Standard laboratory glassware (round-bottom flask, condenser, beaker, Büchner funnel)

-

Magnetic stirrer and hotplate

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 1,3-phenylenediamine in a minimal amount of glacial acetic acid with gentle warming and stirring. The acid serves as a solvent that is compatible with the acylating agent.

-

Acylation: Cool the solution to room temperature. Slowly add acetic anhydride dropwise to the stirred solution. An exothermic reaction will occur. The rate of addition should be controlled to maintain the reaction temperature below 50-60°C. This prevents side reactions and ensures selective N-acylation. A related synthesis of N,N'-m-phenylenedimaleimide maintains a similar temperature range.[5]

-

Reaction Completion: After the addition is complete, continue stirring the mixture at room temperature for 1-2 hours or until thin-layer chromatography (TLC) indicates the complete consumption of the starting diamine.

-

Precipitation (Workup): Pour the reaction mixture slowly into a large beaker containing ice-water while stirring vigorously. The product, being sparingly soluble in water, will precipitate out as a solid. This step effectively quenches the reaction by hydrolyzing any remaining acetic anhydride and separates the product from the acetic acid solvent.

-

Isolation: Isolate the crude solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water to remove residual acid and other water-soluble impurities.

-

Purification: The crude product can be purified by recrystallization. A common solvent system is an ethanol/water mixture. Dissolve the crude solid in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize the formation of pure crystals.

-

Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 60-70°C to a constant weight.

Validation: The purity of the final product should be confirmed by measuring its melting point (and comparing it to literature values if available) and through spectroscopic analysis (¹H NMR, ¹³C NMR, IR).

Applications in Research and Development

While direct therapeutic applications of this compound are not widely reported, its value lies in its function as a versatile chemical intermediate and a structural motif in medicinal chemistry and materials science.

-

Precursor for Monomers: The acetamide groups can be hydrolyzed under acidic or basic conditions to regenerate the free amine functionalities of 1,3-phenylenediamine.[6] This makes this compound a stable, easily handled solid precursor for the in situ generation of the often more sensitive diamine, which is a key monomer in the synthesis of high-performance polymers like aramids.[6]

-

Scaffold in Medicinal Chemistry: The phenylacetamide framework is a common feature in many biologically active compounds. The 1,3-substitution pattern provides a specific geometry for attaching pharmacophores. By modifying the acetyl groups or the aromatic ring, chemists can generate libraries of compounds for screening. For example, various N-phenylacetamide derivatives have been investigated for their potential as carbonic anhydrase inhibitors and for antiproliferative activity.

-

Building Block in Organic Synthesis: The compound can be used in cross-coupling reactions or further functionalization of the aromatic ring to create complex molecules. The amide nitrogen atoms exhibit different reactivity compared to the free amine, allowing for selective chemical transformations.

Safety and Handling

As a fine chemical, this compound requires standard laboratory precautions.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound.

-

Inhalation: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling fine dust particles.

-

Contact: Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.

-

Storage: Store in a cool, dry place in a tightly sealed container, away from strong oxidizing agents and moisture.

The toxicological properties of this specific compound have not been exhaustively investigated, and it should be handled with the care afforded to all new or unevaluated chemical substances.

Conclusion

This compound is a foundational chemical entity whose value is realized through its synthetic potential. Its straightforward synthesis, stability, and defined isomeric structure make it a reliable building block for both polymer science and the development of novel small molecules in drug discovery. The protocols and data presented in this guide offer a solid technical basis for its effective utilization in a research and development setting.

References

- Google Patents. (n.d.). CN102531993A - Synthetic method of N, N'-m-phenylenedimaleimide.

-

Pharmaffiliates. (n.d.). CAS No : 10268-78-7 | Product Name : this compound. Retrieved from [Link]

-

PubChem. (n.d.). N,N'-(1,3-Phenylene)bis(N-acetylacetamide). Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 10268-78-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. echemi.com [echemi.com]

- 5. CN102531993A - Synthetic method of N, N'-m-phenylenedimaleimide - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Introduction: Unveiling the Molecular Architecture

An In-depth Technical Guide to the Chemical Structure of 1,3-Bisacetamidobenzene

Prepared by: Gemini, Senior Application Scientist

1,3-Bisacetamidobenzene, also known by its IUPAC name N,N'-(1,3-phenylene)diacetamide, is a symmetrical aromatic diamide.[1][2] While not a household name, this compound serves as a critical molecular scaffold and intermediate in synthetic organic chemistry. Its rigid, meta-substituted phenyl core, flanked by two hydrogen-bonding acetamido groups, provides a precise geometric and functional foundation for the construction of more complex molecules. For researchers in materials science and drug development, understanding the intricate details of its structure is paramount to harnessing its synthetic potential.

This guide provides a comprehensive exploration of the chemical structure of 1,3-Bisacetamidobenzene. We will move beyond a simple two-dimensional representation to dissect its three-dimensional conformation, spectroscopic signature, and inherent reactivity. The causality behind its observed properties will be explained, offering field-proven insights for its application in advanced synthesis and molecular design.

Core Molecular Structure and Physicochemical Properties

The foundational identity of 1,3-Bisacetamidobenzene is rooted in its unique arrangement of atoms. The structure consists of a central benzene ring substituted at the 1 and 3 positions with acetamido groups (-NHCOCH₃). This meta-substitution pattern is a key determinant of the molecule's overall geometry and electronic properties.

Caption: Chemical structure of 1,3-Bisacetamidobenzene.

The amide groups are capable of acting as both hydrogen bond donors (N-H) and acceptors (C=O), which significantly influences the compound's melting point, solubility, and crystal packing.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₂N₂O₂ | [2] |

| Molecular Weight | 192.22 g/mol | [1] |

| CAS Number | 10268-78-7 | [2] |

| Appearance | Solid (typically off-white to light brown powder) | General Knowledge |

| Purity | ≥98% (Commercially available) | [2] |

| SMILES | CC(=O)NC1=CC(=CC=C1)NC(=O)C | [2] |

| Storage | 2-8°C, sealed in a dry environment |[1][2] |

Synthesis Pathway and Experimental Protocol

The most direct and common synthesis of 1,3-Bisacetamidobenzene is through the diacylation of 1,3-phenylenediamine (also known as m-phenylenediamine). This reaction is a classic example of nucleophilic acyl substitution, where the amine groups of the diamine act as nucleophiles, attacking the electrophilic carbonyl carbon of an acetylating agent, typically acetic anhydride or acetyl chloride. The use of a mild base is often employed to neutralize the acidic byproduct (acetic acid or HCl).

Caption: General workflow for the synthesis of 1,3-Bisacetamidobenzene.

Self-Validating Experimental Protocol: Synthesis

-

Objective: To synthesize 1,3-Bisacetamidobenzene from 1,3-phenylenediamine.

-

Causality: This protocol relies on the high nucleophilicity of the primary aromatic amine groups to attack the highly electrophilic carbonyl carbon of acetic anhydride. Using an excess of the acetylating agent ensures the diacylation of both amine groups. The product is sparingly soluble in water, allowing for straightforward isolation via precipitation.

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1,3-phenylenediamine (e.g., 5.0 g, 46.2 mmol) in glacial acetic acid (e.g., 20 mL). Stir until a homogenous solution is formed.

-

Acylation: While stirring the solution at room temperature, slowly add acetic anhydride (e.g., 10.3 mL, 10.9 g, 106.3 mmol, ~2.3 equivalents) dropwise over 10-15 minutes. The reaction is exothermic; maintain the temperature below 40°C with an ice bath if necessary.

-

Reaction Monitoring: After the addition is complete, continue stirring at room temperature for 1 hour. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting diamine spot is no longer visible.

-

Product Precipitation: Pour the reaction mixture slowly into a beaker containing 200 mL of ice-cold deionized water while stirring vigorously. A precipitate will form immediately.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Purification: Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove acetic acid and any unreacted starting materials.

-

Drying: Dry the purified white to off-white solid in a vacuum oven at 60-70°C to a constant weight.

-

Validation: The identity and purity of the final product must be confirmed via melting point determination and spectroscopic analysis (NMR, IR).

Spectroscopic Characterization: The Structural Fingerprint

Spectroscopy provides irrefutable, quantitative data to confirm the chemical structure. For a molecule like 1,3-Bisacetamidobenzene, each technique offers a unique piece of the structural puzzle.

A. ¹H NMR Spectroscopy

The proton NMR spectrum is dictated by the molecule's C₂ symmetry axis, which runs through the C2 and C5 positions of the benzene ring. This symmetry makes the two acetamido groups chemically equivalent.

-

Expert Insight: The aromatic region is characteristic of a 1,3-disubstituted benzene ring. The proton at C2 is a "singlet-like" peak (a narrow triplet) because it is coupled to two equivalent protons (H4 and H6). The H4/H6 protons appear as a doublet of doublets, coupled to both H5 and H2. The H5 proton, situated between two hydrogens, appears as a triplet.[3]

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~7.60 | s (br) | 2H | NH | Amide protons, broad due to quadrupole coupling and exchange. |

| ~7.45 | t | 1H | Ar-H 5 | Triplet due to coupling with H4 and H6. |

| ~7.30 | s (br) or t | 1H | Ar-H 2 | Appears as a narrow triplet or broad singlet, coupled to H4/H6. |

| ~7.15 | dd | 2H | Ar-H 4, Ar-H 6 | Doublet of doublets due to coupling with H2 and H5. |

| ~2.15 | s | 6H | CH ₃ | Singlet, as both methyl groups are chemically equivalent. |

B. ¹³C NMR Spectroscopy

The molecule's symmetry also reduces the number of unique carbon signals in the ¹³C NMR spectrum. Instead of 10 signals, we expect to see only 6 distinct peaks.

Table 3: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~168 | C =O | Typical chemical shift for an amide carbonyl carbon.[4] |

| ~139 | Ar-C 1, Ar-C 3 | Quaternary carbons directly attached to the nitrogen atoms. |

| ~129 | Ar-C 5 | Tertiary aromatic carbon. |

| ~115 | Ar-C 4, Ar-C 6 | Tertiary aromatic carbons. |

| ~111 | Ar-C 2 | Tertiary aromatic carbon, often shifted furthest upfield. |

| ~24 | C H₃ | Aliphatic methyl carbon.[5] |

C. Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally useful for identifying the key functional groups present in the molecule. The amide linkages produce strong, characteristic absorption bands.

-

Trustworthiness: The presence of both a strong N-H stretch and a sharp, intense C=O stretch (Amide I band) is a highly reliable indicator of a secondary amide. The N-H bend (Amide II band) further confirms this assignment.

Table 4: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

|---|---|---|---|

| 3300 - 3250 | Strong, Sharp | N-H | Amide N-H Stretch |

| 3100 - 3000 | Medium | C-H (Aromatic) | sp² C-H Stretch |

| 2950 - 2850 | Weak | C-H (Alkyl) | sp³ C-H Stretch |

| 1680 - 1650 | Very Strong | C=O (Amide I) | Carbonyl Stretch |

| 1550 - 1510 | Strong | N-H Bend (Amide II) | In-plane N-H Bend coupled with C-N Stretch |

| 1600, 1475 | Medium-Weak | C=C | Aromatic Ring Skeletal Vibrations |

D. Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and offers clues to the structure through fragmentation patterns.

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum will show a clear molecular ion peak at m/z = 192, corresponding to the molecular weight of the compound.[6]

-

Key Fragmentation: A characteristic fragmentation pathway for N-aryl acetamides is the loss of ketene (CH₂=C=O, 42 Da) to form an aniline fragment, or the cleavage of the C(O)-CH₃ bond to form an acylium ion.

-

[M - 42]⁺: Peak at m/z = 150, corresponding to the loss of a ketene molecule.

-

[M - 43]⁺: Peak at m/z = 149, corresponding to the loss of an acetyl radical (•COCH₃).

-

[CH₃CO]⁺: A prominent peak at m/z = 43 is expected, corresponding to the acetyl cation, which is often the base peak.

-

Applications in Drug Discovery and Materials Science

The rigid 1,3-disubstituted aromatic core of 1,3-Bisacetamidobenzene makes it a valuable scaffold in supramolecular chemistry and medicinal chemistry. Understanding its structure is key to its intelligent application.

-

Structural Rationale for Application: The meta-substitution pattern orients the two acetamido groups at a 120° angle relative to each other. This defined spatial relationship is crucial for designing molecules that can bind to specific biological targets, such as enzyme active sites, or self-assemble into ordered materials. The amide groups provide predictable hydrogen bonding vectors, essential for molecular recognition.[7]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. chemscene.com [chemscene.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. asdlib.org [asdlib.org]

- 7. Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N,N'-(1,3-Phenylene)diacetamide: Properties, Synthesis, and Applications

Abstract

N,N'-(1,3-Phenylene)diacetamide is a symmetrical aromatic diamide with a well-defined structure that makes it a valuable building block in both materials science and medicinal chemistry. Its rigid phenylene core and the presence of hydrogen bond donor and acceptor moieties in the acetamide groups confer specific physicochemical properties that are of significant interest to researchers. This technical guide provides a comprehensive overview of the synthesis, purification, and detailed physical and chemical properties of this compound. It is intended for researchers, scientists, and drug development professionals who are interested in leveraging the unique characteristics of this molecule for the rational design of novel compounds and materials. The information presented herein is a synthesis of established chemical principles and available data on related structures, providing a robust foundation for further investigation.

Synthesis and Purification: A Reliable and Scalable Protocol

The synthesis of this compound is most commonly and efficiently achieved via the diacylation of 1,3-phenylenediamine with an appropriate acetylating agent. The choice of reagents and the meticulous control of reaction conditions are paramount to achieving a high yield of a pure product, a critical consideration for its use in sensitive applications such as drug development.

Optimized Synthetic Protocol

The following protocol outlines a robust method for the synthesis of this compound using acetic anhydride as the acetylating agent. This method is favored for its high reactivity and the straightforward purification of the final product.

Experimental Protocol: Synthesis of this compound

-

Reagent Preparation: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel.

-

Dissolution: Dissolve 1,3-phenylenediamine in glacial acetic acid. The acidic solvent can also serve as a catalyst for the reaction.

-

Acylation: Cool the solution in an ice bath. Slowly add a slight excess (approximately 2.1 equivalents) of acetic anhydride to the stirred solution from the dropping funnel. The slow addition is crucial to control the exothermic nature of the reaction.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until all the 1,3-phenylenediamine has been consumed.

-

Precipitation: Pour the reaction mixture into a beaker of cold deionized water. The this compound will precipitate out of the solution due to its low solubility in water.

-

Isolation: Collect the white precipitate by vacuum filtration and wash it thoroughly with deionized water to remove any remaining acetic acid and other water-soluble impurities.

-

Purification: Recrystallize the crude product from a hot ethanol/water mixture to obtain a highly pure crystalline solid.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Synthesis Workflow Diagram

Caption: A schematic representation of the synthesis and purification process for this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in various scientific disciplines.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₂N₂O₂ | [1][2] |

| Molecular Weight | 192.22 g/mol | [1][2] |

| CAS Number | 10268-78-7 | [1][2][3] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 184-187 °C | [1] |

| Solubility | Sparingly soluble in cold water; soluble in hot ethanol and acetic acid. | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Rotatable Bonds | 2 | [1] |

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the amide N-H protons, and the methyl protons. The aromatic protons will likely appear as a complex multiplet in the aromatic region (δ 7.0-8.0 ppm). The two amide protons should give rise to a singlet, and the six methyl protons are also expected to appear as a singlet. The exact chemical shifts will be dependent on the solvent used.

-

¹³C NMR: The carbon NMR spectrum should display signals for the aromatic carbons, the carbonyl carbons, and the methyl carbons. The symmetry of the molecule will influence the number of unique carbon signals observed.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by the vibrational modes of the amide functional groups. Key expected absorptions include:

-

N-H Stretching: A strong band in the region of 3300-3200 cm⁻¹.

-

C=O Stretching (Amide I): A very strong and sharp absorption band around 1650 cm⁻¹.

-

N-H Bending (Amide II): A strong band in the 1550-1500 cm⁻¹ region.

-

C-H Stretching (Aromatic and Aliphatic): Bands in the 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹ regions, respectively.

Mass Spectrometry (MS)

In a mass spectrum, this compound is expected to show a molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight (192.22). Fragmentation patterns would likely involve the cleavage of the amide bonds.

Crystal Structure and Supramolecular Chemistry

While a specific crystal structure for this compound is not publicly available, the molecular structure strongly suggests the formation of an extensive hydrogen-bonding network in the solid state. The amide protons (N-H) will act as hydrogen bond donors, while the carbonyl oxygens (C=O) will serve as hydrogen bond acceptors. This is a common feature in the crystal structures of related diacetamide compounds.[4][5] This network of intermolecular hydrogen bonds is expected to result in a stable, well-ordered crystalline lattice. The potential for polymorphism should be considered in any application where the solid-state properties are critical.

Caption: A simplified 2D representation of the expected intermolecular hydrogen bonding between molecules of this compound.

Chemical Reactivity and Stability

This compound is a chemically stable compound under standard laboratory conditions. The amide linkages are the most reactive sites and can be susceptible to hydrolysis under strongly acidic or basic conditions, which would yield 1,3-phenylenediamine and acetic acid. The aromatic ring can undergo electrophilic substitution reactions, though the diacetamide groups are moderately deactivating.

Relevance in Drug Discovery and Development

While this compound itself is not an active pharmaceutical ingredient, its rigid scaffold and hydrogen-bonding capabilities make it an attractive starting point for the synthesis of more complex molecules with potential therapeutic applications. The phenylacetamide moiety is found in a variety of biologically active compounds.[6][7] Derivatives of related aromatic diamides have been investigated for a range of biological activities, including antimicrobial and anticancer properties.[8][9][10] The structural motif of a central aromatic core with flanking amide groups allows for systematic modifications to explore structure-activity relationships (SAR) in drug discovery programs.

Conclusion

This compound is a versatile and accessible chemical entity with well-defined, albeit not extensively documented, physicochemical properties. Its straightforward synthesis and the predictable nature of its intermolecular interactions make it a valuable tool for both supramolecular chemists and medicinal chemists. This guide has provided a comprehensive overview of its synthesis, predicted spectroscopic and structural features, and potential applications. It is our hope that this detailed compilation of information will serve as a valuable resource for researchers and professionals, enabling them to confidently incorporate this compound into their research and development endeavors.

References

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from [Link]

-

PubChem. (n.d.). N,N'-(1,3-Phenylene)bis(N-acetylacetamide). Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 10268-78-7 | Product Name : this compound. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information Synthesis, Structure and Catalysis of NHC-Pd(II) Complex Based on Tetradentate Mixed Ligand Qing-Xiang. Retrieved from [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2011). Chem 117 Reference Spectra Spring 2011. Retrieved from [Link]

-

NIST. (n.d.). Acetamide, N-phenyl-. Retrieved from [Link]

-

NIST. (n.d.). Diacetamide. Retrieved from [Link]

-

ResearchGate. (2025, October 6). Crystal structure and Hirshfeld surface analysis of N,N′-(2,2-dichloro-3-oxo-3-phenylpropane-1,1-diyl)diacetamide. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Crystal structure and Hirshfeld surface analysis of N,N′-(2,2-dichloro-3-oxo-3-phenylpropane-1,1-diyl)diacetamide. Retrieved from [Link]

-

NIST. (n.d.). Acetamide, N-methyl-N-phenyl-. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Retrieved from [Link]

-

NIST. (n.d.). Diacetamate. Retrieved from [Link]

-

AIR Unimi. (n.d.). NMR SPECTRA OF CHAPTER 1. Retrieved from [Link]

-

SpectraBase. (n.d.). acetamide, N,N'-(2,3-dinitro-1,4-phenylene)bis-. Retrieved from [Link]

-

PubMed. (2010). Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme. Retrieved from [Link]

-

MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of N′-Phenylhydrazides as Potential Antifungal Agents. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 2-(Naphthalen-1-yl)-N-(1,3-thiazol-2-yl)acetamide. Retrieved from [Link]

-

ResearchGate. (2021, November 28). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. Retrieved from [Link]

-

PubChem. (n.d.). N,N'-(2-Nitro-1,3-phenylene)diacetamide. Retrieved from [Link]

-

ResearchGate. (2022, September 30). (PDF) X-ray crystal structure analysis of N'-acetyl-N'-phenyl-2-naphthohydrazide. Retrieved from [Link]

-

NIST. (n.d.). 1,3-Phenylenediamine. Retrieved from [Link]

-

NIST. (n.d.). Acetamide, N,N-diphenyl-. Retrieved from [Link]

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 10268-78-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. Crystal structure and Hirshfeld surface analysis of N,N′-(2,2-dichloro-3-oxo-3-phenylpropane-1,1-diyl)diacetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of N,N'-(1,3-Phenylene)diacetamide

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of N,N'-(1,3-Phenylene)diacetamide (CAS No. 10268-78-7). Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions based on molecular structure with a detailed, field-proven experimental protocol for determining thermodynamic solubility. While a thorough review of existing literature reveals a lack of specific quantitative solubility data, this guide equips researchers with the necessary framework to generate this critical information reliably and accurately in their own laboratories. We delve into the causal relationships between molecular properties and solubility behavior and present a self-validating experimental workflow to ensure scientific integrity.

Introduction and Compound Profile

This compound, also known as 1,3-bisacetamidobenzene, is an aromatic diamide.[] Its chemical structure, featuring a central benzene ring with two acetamido groups in a meta-position, dictates its physicochemical properties and, consequently, its applications in fields such as polymer chemistry and as an intermediate in organic synthesis.[][2] Understanding its solubility is a critical first step in formulation development, reaction condition optimization, and assessing its potential in biological systems.

A compound's solubility profile governs its bioavailability, dictates purification strategies like crystallization, and influences the choice of solvents for analytical characterization. For drug development professionals, poor solubility can be a significant hurdle, leading to unpredictable in-vitro results and challenges in creating effective delivery systems.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | This compound | [3] |

| Synonyms | 1,3-Bisacetamidobenzene, N,N'-Diacetyl-m-phenylenediamine | [2][4] |

| CAS Number | 10268-78-7 | [2] |

| Molecular Formula | C₁₀H₁₂N₂O₂ | [5] |

| Molecular Weight | 192.22 g/mol | [3] |

| Physical State | White crystalline solid | [2] |

| Melting Point | 185-186 °C | [2] |

| Density | 1.235 g/cm³ | [] |

| LogP (Computed) | 1.6034 - 1.7494 | [2][5] |

| TPSA (Computed) | 58.2 Ų | [5] |

Theoretical Solubility Assessment: A Mechanistic View

The molecule possesses two key structural features that influence its solubility:

-

Aromatic Phenyl Ring: The central benzene ring is nonpolar and hydrophobic, which tends to decrease solubility in polar solvents like water.

-

Two Acetamido Groups (-NHC(O)CH₃): Each amide group is polar. The nitrogen-hydrogen (N-H) bond can act as a hydrogen bond donor, and the carbonyl oxygen (C=O) is an effective hydrogen bond acceptor.[5] These groups promote interaction with polar solvents.

The interplay between the hydrophobic phenyl core and the polar amide groups suggests that this compound will exhibit limited solubility in highly polar protic solvents (e.g., water) and nonpolar solvents (e.g., hexane). Its most favorable interactions are expected with polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), which can effectively solvate the polar amide functionalities without being disrupted by the hydrophobic ring. The computed LogP value of ~1.6-1.7, which indicates a higher affinity for an oily phase than for water, supports the prediction of low aqueous solubility.

Caption: Relationship between molecular structure and predicted solubility.

Experimental Determination of Thermodynamic Solubility

Given the absence of published quantitative data, experimental determination is required. The "gold standard" for measuring the true equilibrium (thermodynamic) solubility of a compound is the Shake-Flask Method . This method involves generating a saturated solution in a given solvent at a controlled temperature and then quantifying the concentration of the dissolved solute.

Causality Behind Experimental Choices

-

Why use excess solid? To ensure that the solution reaches its maximum saturation point. The presence of undissolved solid material is a visual confirmation that equilibrium has been established.

-

Why agitate for 24-72 hours? Many compounds, especially crystalline solids, dissolve slowly. Extended agitation at a constant temperature is necessary to ensure the system reaches thermodynamic equilibrium, avoiding the measurement of transient, non-equilibrium (kinetic) solubility, which can be misleadingly high.

-

Why is temperature control critical? Solubility is highly temperature-dependent. Maintaining a constant and accurately recorded temperature (e.g., 25 °C) is essential for reproducibility and data accuracy.

-

Why separate solid from liquid? It is imperative that the sample taken for analysis contains only the dissolved solute. Any suspended solid particles will falsely inflate the measured concentration. Filtration through a low-binding filter (e.g., 0.22 µm PVDF) or high-speed centrifugation are standard procedures.

Detailed Step-by-Step Protocol: Shake-Flask Method

-

Preparation: Add an excess amount of crystalline this compound to a series of vials, each containing a different solvent of interest (e.g., Water, Ethanol, DMSO, Acetone, Acetonitrile, Dichloromethane). "Excess" means enough solid is added so that it remains visible after the equilibration period.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in an incubator shaker or on a rotating wheel set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the samples for a minimum of 24 hours. To confirm equilibrium, samples can be taken at multiple time points (e.g., 24h, 48h, 72h); equilibrium is reached when the measured concentration no longer increases.

-

Phase Separation: After equilibration, allow the vials to rest at the set temperature for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. Immediately filter the aliquot through a chemically resistant 0.22 µm syringe filter (e.g., PVDF) into a clean analysis vial. Self-Validation Step: The first few drops from the filter should be discarded to saturate any potential binding sites on the filter membrane.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical instrument. A precise dilution factor is critical for the final calculation.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectroscopy. A standard calibration curve must be prepared using known concentrations of this compound to ensure accurate quantification.

-

Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from Calibration Curve in mg/mL) × (Dilution Factor)

Sources

A Guide to the Spectroscopic Characterization of N,N'-(1,3-Phenylene)diacetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectral data for N,N'-(1,3-Phenylene)diacetamide, a key chemical intermediate. As direct experimental spectra are not uniformly available across all analytical platforms, this document combines established spectroscopic principles with data from closely related analogs to present a comprehensive and predictive characterization. This approach is designed to empower researchers in identifying and verifying this compound, offering insights grounded in the foundational principles of spectroscopic analysis.

Molecular Structure and Key Features

This compound (also known as 1,3-diacetamidobenzene) possesses a symmetrical aromatic core with two secondary amide functional groups. This structure dictates the key features observed in its spectra. The molecule has a molecular formula of C₁₀H₁₂N₂O₂ and a molecular weight of 192.22 g/mol [1][2][3]. The central benzene ring is substituted at the 1 and 3 positions, leading to a specific pattern of aromatic proton signals in the NMR spectrum. The presence of amide linkages introduces characteristic absorptions in the IR spectrum and predictable fragmentation patterns in mass spectrometry.

Caption: Molecular Structure of this compound.

Synthesis Protocol

The synthesis of this compound is typically achieved through the N-acetylation of 1,3-phenylenediamine. This reaction involves the treatment of the diamine with an acetylating agent, such as acetic anhydride or acetyl chloride, often in the presence of a base or a catalyst to facilitate the reaction.

Experimental Protocol: Acetylation of 1,3-Phenylenediamine

This protocol is adapted from established methods for the N-acetylation of aromatic amines[4][5][6].

Materials:

-

1,3-Phenylenediamine

-

Acetic anhydride

-

Glacial acetic acid (optional, as solvent)

-

Ethanol

-

Deionized water

-

Sodium bicarbonate (for neutralization)

-

Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)

-

Stirring apparatus

-

Heating mantle or water bath

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

In a round-bottom flask, dissolve 1,3-phenylenediamine in a suitable solvent such as glacial acetic acid or ethanol.

-

Slowly add a stoichiometric excess (typically 2.2 to 2.5 equivalents) of acetic anhydride to the solution while stirring. The reaction is exothermic, so the addition should be controlled to maintain a moderate temperature.

-

After the initial reaction subsides, heat the mixture to reflux for 1-2 hours to ensure complete diacetylation.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and then pour it into a beaker of cold water or onto crushed ice to precipitate the product.

-

Collect the crude product by vacuum filtration and wash it with cold water to remove any unreacted starting materials and acetic acid.

-

Neutralize any remaining acid by washing the product with a dilute solution of sodium bicarbonate.

-

Recrystallize the crude this compound from an appropriate solvent, such as ethanol or an ethanol-water mixture, to obtain a purified, crystalline solid.

-

Dry the purified product under vacuum.

Caption: General workflow for the synthesis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C[1][7][8][9].

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the N-H protons of the amide groups, and the methyl protons of the acetyl groups.

-

Aromatic Protons: The four protons on the benzene ring will exhibit a complex splitting pattern due to their coupling with each other. The proton at the C2 position, situated between the two acetamido groups, will be a singlet or a triplet with small coupling constants. The proton at the C5 position will likely appear as a triplet, while the protons at C4 and C6 will be doublets of doublets.

-

Amide Protons (N-H): The two N-H protons are chemically equivalent and are expected to appear as a single, broad singlet. The broadness is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding.

-

Methyl Protons (CH₃): The six protons of the two equivalent methyl groups will appear as a sharp singlet.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.8 - 10.2 | br s | 2H | N-H (amide) |

| ~7.6 - 7.8 | m | 1H | Ar-H (C2-H) |

| ~7.2 - 7.4 | t | 1H | Ar-H (C5-H) |

| ~7.0 - 7.2 | dd | 2H | Ar-H (C4-H, C6-H) |

| ~2.1 | s | 6H | -C(O)CH₃ |

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will show signals for the carbonyl carbons, the aromatic carbons, and the methyl carbons. Due to the symmetry of the molecule, only six distinct carbon signals are expected.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~168 - 170 | C=O (amide carbonyl) |

| ~138 - 140 | Ar-C (C1, C3) |

| ~128 - 130 | Ar-CH (C5) |

| ~118 - 120 | Ar-CH (C4, C6) |

| ~114 - 116 | Ar-CH (C2) |

| ~24 - 26 | -C(O)CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation[10][11][12]. The IR spectrum of this compound will be dominated by the characteristic absorptions of the secondary amide and aromatic functionalities.

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

| ~3300 - 3250 | N-H stretch | Secondary Amide |

| ~3100 - 3000 | C-H stretch | Aromatic |

| ~1680 - 1640 | C=O stretch (Amide I) | Secondary Amide |

| ~1550 - 1510 | N-H bend (Amide II) | Secondary Amide |

| ~1600, ~1475 | C=C stretch | Aromatic Ring |

| ~700 - 850 | C-H bend (out-of-plane) | m-Disubstituted Aromatic |

The presence of a strong absorption band around 1650 cm⁻¹ (Amide I) and another strong band around 1530 cm⁻¹ (Amide II), in conjunction with a sharp N-H stretching band above 3200 cm⁻¹, is highly indicative of a secondary amide[10].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification[13][14][15].

Predicted Fragmentation Pattern:

In electron ionization (EI) mass spectrometry, this compound is expected to show a prominent molecular ion peak (M⁺˙) at m/z = 192. The fragmentation is likely to proceed through cleavage of the amide bonds.

-

Molecular Ion (M⁺˙): m/z = 192

-

Loss of a ketene molecule (-CH₂=C=O): [M - 42]⁺˙ at m/z = 150

-

Loss of an acetyl radical (-•COCH₃): [M - 43]⁺ at m/z = 149

-

Cleavage of the C-N bond to form an acylium ion: [CH₃CO]⁺ at m/z = 43 (often a base peak)

-

Formation of the aminophenyl cation: [H₂NC₆H₄NH]⁺˙ at m/z = 108, followed by further fragmentation.

Caption: Predicted major fragmentation pathways for this compound in Mass Spectrometry.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. By understanding the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectral data, researchers and scientists can more confidently identify and characterize this compound in their work. The provided synthesis protocol offers a reliable method for its preparation. It is important to reiterate that while grounded in strong spectroscopic principles, the spectral data presented herein are predicted and should be confirmed with experimental data when possible.

References

- Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy, 35(1), 10-15.

- Chemwonders. (2022, May 30). How to Read IR spectrum? (With subtitles) | Amide | The Carbonyl functional group [Video]. YouTube.

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved January 20, 2026, from [Link]

-

Slideshare. (n.d.). Structural elucidation by NMR(1HNMR). Retrieved January 20, 2026, from [Link]

- LibreTexts Chemistry. (2021, July 31). 9.11: Nuclear Magnetic Resonance Spectroscopy.

- Journal of Chemical and Pharmaceutical Sciences. (n.d.).

-

Pharmaffiliates. (n.d.). CAS No : 10268-78-7 | Product Name : this compound. Retrieved January 20, 2026, from [Link]

- National Institutes of Health. (2018).

- ACS Publications. (n.d.). Mass Spectral Studies. III. Fragmentation of Aromatic Amides. Journal of the American Chemical Society.

- Unknown. (n.d.). Interpretation Mass spectral interpretation is not a trivial process. Presented below are some basic terms and examples.

- YouTube. (2021, March 24). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN)

- RSC Publishing. (n.d.).

- Wiley Online Library. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.

- YouTube. (2021, March 24). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN)

-

Wikipedia. (n.d.). Spectral Database for Organic Compounds. Retrieved January 20, 2026, from [Link]

-

Bioregistry. (n.d.). Spectral Database for Organic Compounds. Retrieved January 20, 2026, from [Link]

- The Royal Society of Chemistry. (n.d.).

-

AIST. (n.d.). Introduction to the Spectral Data Base (SDBS). Retrieved January 20, 2026, from [Link]

- re3data.org. (2023, June 20).

- Frontiers. (n.d.).

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159).

- ChemicalBook. (n.d.). N,N-DIPHENYLACETAMIDE(519-87-9) 13C NMR spectrum.

- ResearchGate. (2004). Fragmentation of conjugated amides at the C-C(O)

-

Pharmaffiliates. (n.d.). CAS No : 10268-78-7 | Product Name : this compound. Retrieved January 20, 2026, from [Link]

- BLD Pharm. (n.d.). N,N'-(4,6-Dimethyl-1,3-phenylene)diacetamide.

- ResearchG

- PubChem. (n.d.). N,N'-(2-Nitro-1,3-phenylene)diacetamide | C10H11N3O4 | CID 14147491.

- PubChem. (n.d.). N,N'-1,3-Phenylenedimaleimide | C14H8N2O4 | CID 18156.

- MDPI. (n.d.).

- PubChem. (n.d.). N,N-Diphenylacetamide | C14H13NO | CID 10615.

- ChemicalBook. (n.d.). DIACETAMIDE(625-77-4) 1H NMR spectrum.

- ChemicalBook. (n.d.). N,N-DIPHENYLACETAMIDE(519-87-9) 1H NMR spectrum.

- NIST. (n.d.). 1,3-Phenylenediamine.

- Resonance. (2023).

- The Royal Society of Chemistry. (n.d.).

- NIST. (n.d.). Acetamide, N-phenyl-.

- Scribd. (n.d.). Acetylation New | PDF | Amine | Organic Compounds.

- Pharmaffiliates. (n.d.). 38847-62-0 | Product Name : N,N'-(4-Hydroxy-1,3-phenylene)diacetamide.

- AIR Unimi. (n.d.). NMR SPECTRA OF CHAPTER 1.

- ResearchGate. (n.d.).

- ResearchGate. (2021). Synthesis and Antimicrobial Evaluation of N,N'-(4-Nitro-1,2-phenylene)

- Google Patents. (n.d.). CN101891644A - Method for synthesizing tetraacetyl ethylene diamine.

- InstaNANO. (n.d.).

Sources

- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 2. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

- 3. researchgate.net [researchgate.net]

- 4. magritek.com [magritek.com]

- 5. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]

- 6. Spectral database for organic compounds, SDBS · Libraries · Lafayette College [library.lafayette.edu]

- 7. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

- 8. instanano.com [instanano.com]

- 9. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 10. Spectral Database for Organic Compounds | re3data.org [re3data.org]

- 11. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. asdlib.org [asdlib.org]

- 15. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]

Basic synthesis pathway for 1,3-Bisacetamidobenzene

An In-depth Technical Guide to the Core Synthesis Pathway of 1,3-Bisacetamidobenzene

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the fundamental synthesis pathway for 1,3-bisacetamidobenzene, a key intermediate in various fields of chemical synthesis. The document is intended for an audience of researchers, scientists, and drug development professionals, offering in-depth insights into the reaction mechanism, experimental protocol, and critical process parameters. Adhering to the principles of scientific integrity, this guide explains the causality behind experimental choices, ensuring a robust and reproducible methodology.

Introduction and Significance

1,3-Bisacetamidobenzene, also known as N,N'-(1,3-phenylene)diacetamide, is an aromatic compound featuring two acetamido groups at the meta positions of a benzene ring. Its structure makes it a valuable precursor and building block in the synthesis of more complex molecules, including pharmaceuticals, dyes, and advanced polymers. The synthesis of this molecule is a classic and illustrative example of nucleophilic acyl substitution, a fundamental reaction in organic chemistry. This guide focuses on the most direct and widely employed synthetic route: the diacetylation of m-phenylenediamine.

Core Synthesis Pathway: Diacetylation of m-Phenylenediamine

The principal method for preparing 1,3-bisacetamidobenzene is the direct N-acetylation of 1,3-diaminobenzene, commonly known as m-phenylenediamine[1]. This reaction involves treating the diamine with a suitable acetylating agent.

Reaction Principle and Mechanism

The core of this synthesis is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atoms of the highly nucleophilic amino groups (-NH₂) in m-phenylenediamine attacks the electrophilic carbonyl carbon of the acetylating agent. The reaction proceeds in two successive steps, with each amino group undergoing acetylation.

The general mechanism using acetic anhydride is as follows:

-

Nucleophilic Attack: An amino group attacks one of the carbonyl carbons of acetic anhydride, leading to the formation of a tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, expelling an acetate ion (a good leaving group) and forming a protonated amide.

-

Deprotonation: The acetate ion acts as a base, abstracting a proton from the positively charged nitrogen to yield the mono-acetylated product, N-(3-aminophenyl)acetamide, and acetic acid as a byproduct.

-

Second Acetylation: The remaining amino group on the mono-acetylated intermediate undergoes the same sequence of steps to yield the final product, 1,3-bisacetamidobenzene.

Critical Reagent Selection: The Acetylating Agent

The choice of acetylating agent is a critical experimental decision. The most common agents for this transformation are acetic anhydride and acetyl chloride.

-

Acetic Anhydride (Ac₂O): This is generally the preferred reagent. It is highly reactive, yet more manageable than acetyl chloride. The byproduct of the reaction is acetic acid, which is less corrosive and easier to handle than the hydrogen chloride (HCl) gas produced when using acetyl chloride.

-

Acetyl Chloride (AcCl): While also highly effective, acetyl chloride is more volatile, moisture-sensitive, and corrosive. The reaction produces HCl, which must be neutralized, often by adding a stoichiometric amount of a non-nucleophilic base like pyridine or triethylamine.

For laboratory-scale synthesis focused on simplicity and safety, acetic anhydride is the superior choice.

Detailed Experimental Protocol

This protocol describes the synthesis of 1,3-bisacetamidobenzene from m-phenylenediamine and acetic anhydride.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Moles (equiv.) | Amount |

| m-Phenylenediamine | C₆H₄(NH₂)₂ | 108.14 | 1.0 | 5.41 g |

| Acetic Anhydride | (CH₃CO)₂O | 102.09 | 2.2 | 11.2 mL |

| Deionized Water | H₂O | 18.02 | - | 150 mL |

| Chloroform (optional) | CHCl₃ | 119.38 | - | As needed |

Step-by-Step Procedure

-

Dissolution of Starting Material: In a 250 mL Erlenmeyer flask, dissolve 5.41 g (0.05 mol) of m-phenylenediamine in 150 mL of warm deionized water. Stir until the solid is completely dissolved. A patent describes a similar initial step where m-phenylenediamine is dissolved in a solvent like chloroform[1].

-

Cooling: Place the flask in an ice-water bath and cool the solution to approximately 5-10 °C with continuous stirring. This is crucial to control the exothermic nature of the upcoming acetylation reaction.

-

Addition of Acetylating Agent: While vigorously stirring the cooled solution, add 11.2 mL (0.11 mol) of acetic anhydride dropwise using a dropping funnel. The addition should be slow, taking approximately 15-20 minutes, to prevent a rapid temperature increase.

-

Reaction and Precipitation: As the acetic anhydride is added, a white precipitate of 1,3-bisacetamidobenzene will begin to form. After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.

-

Isolation of Product: Isolate the white, solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid on the filter paper with two portions of cold deionized water (25 mL each) to remove any unreacted starting materials and the acetic acid byproduct.

-

Drying: Transfer the solid product to a watch glass and dry it in an oven at 80-100 °C until a constant weight is achieved. The expected yield is typically high, often exceeding 90%.

Visualization of the Synthesis Workflow

The following diagram outlines the key stages of the synthesis process, from starting materials to the final purified product.

Caption: Workflow for the synthesis of 1,3-bisacetamidobenzene.

Purification and Characterization

For applications requiring high purity, the crude product can be further purified by recrystallization from an ethanol-water mixture. The identity and purity of the final compound should be confirmed using standard analytical techniques.

| Parameter | Expected Value |

| Appearance | White to off-white crystalline solid |

| Melting Point | 191-193 °C |

| Yield | >90% |

Safety and Handling

-

m-Phenylenediamine: This compound is toxic and a suspected mutagen. It is harmful if swallowed, inhaled, or absorbed through the skin[2][3]. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, within a well-ventilated fume hood.

-

Acetic Anhydride: This reagent is corrosive and causes severe skin burns and eye damage. It is also a lachrymator. Handle exclusively in a fume hood with appropriate PPE.

-

General Precautions: The acetylation reaction is exothermic. Proper temperature control via an ice bath and slow addition of the reagent is essential to prevent the reaction from becoming uncontrollable.

Conclusion

The diacetylation of m-phenylenediamine with acetic anhydride is a robust, efficient, and reliable method for the synthesis of 1,3-bisacetamidobenzene. By carefully controlling the reaction conditions, particularly temperature, and employing proper purification techniques, a high yield of a high-purity product can be consistently obtained. This guide provides the foundational knowledge and a detailed protocol to empower researchers in their synthetic endeavors.

References

-

ResearchGate. (n.d.). Understanding Monoacylation of Symmetrical Diamines: A Kinetic Study of Acylation Reaction of m-Phenylenediamine and Benzoic Anhydride in Microreactor. Retrieved from ResearchGate. [Link]

- Google Patents. (n.d.). CN103772210B - Method for catalysis synthesis of 1, 3-diaminobenzene derivative by using cuprous dimethyl sulfide coordination compound.

-

Wikipedia. (n.d.). m-Phenylenediamine. Retrieved from Wikipedia. [Link]

-

PubChem. (n.d.). m-Phenylenediamine. Retrieved from PubChem. [Link]

-

National Center for Biotechnology Information. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 25(8), 1930. [Link]

Sources

- 1. CN103772210B - Method for catalysis synthesis of 1,3-diaminobenzene derivative by using cuprous dimethyl sulfide coordination compound - Google Patents [patents.google.com]

- 2. m-Phenylenediamine - Wikipedia [en.wikipedia.org]

- 3. M-Phenylenediamine | C6H4(NH2)2 | CID 7935 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N,N'-(1,3-Phenylene)diacetamide: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-(1,3-Phenylene)diacetamide is an organic compound that serves as a versatile building block in both materials science and medicinal chemistry. Its rigid phenylene core and dual acetamide functionalities make it a valuable precursor for the synthesis of a variety of more complex molecules, including high-performance polymers and potentially bioactive compounds. This technical guide provides a comprehensive overview of its nomenclature, chemical properties, synthesis, analytical characterization, and potential applications, with a focus on providing practical insights for laboratory and developmental work.

Nomenclature and Chemical Identity

A clear understanding of the various names and identifiers for a chemical compound is crucial for effective literature searching and chemical sourcing.

Systematic Name: this compound

Synonyms and Alternative Names:

-

1,3-Bisacetamidobenzene

-

N-[3-(acetylamino)phenyl]acetamide

-

Acetamide, N,N′-1,3-phenylenebis-

-

m-N,N′-Diacetylphenylenediamine

-

N,N′-Diacetyl-1,3-diaminobenzene

-

N,N'-Diacetyl-m-phenylenediamine

Key Identifiers:

-

CAS Number: 10268-78-7

-

Molecular Formula: C₁₀H₁₂N₂O₂

-

Molecular Weight: 192.22 g/mol

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₂N₂O₂ |

| Molecular Weight | 192.22 g/mol |

| Appearance | Solid (form may vary) |

| Storage Temperature | 2-8°C Refrigerator[1] |

Synthesis of this compound